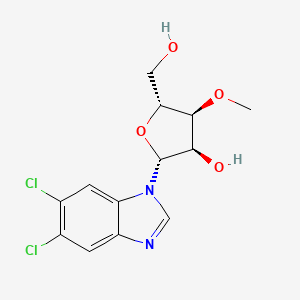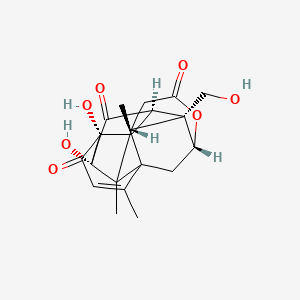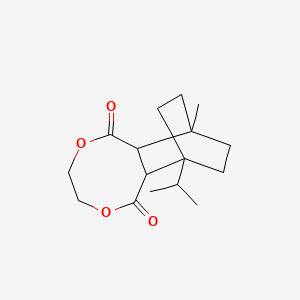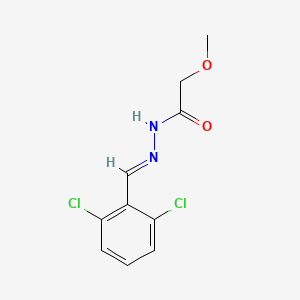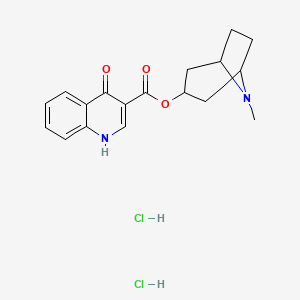
endo-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)4-hydroxy-3-quinolinecarboxylate 2HCl hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
endo-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)4-hydroxy-3-quinolinecarboxylate 2HCl hydrate: is a complex organic compound that features a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities . The compound’s unique structure and properties make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of endo-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)4-hydroxy-3-quinolinecarboxylate 2HCl hydrate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced catalytic processes and high-pressure reaction conditions to ensure high yield and purity. The use of active nickel catalysts in hydrogenation reactions is one such example .
Análisis De Reacciones Químicas
Types of Reactions
endo-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)4-hydroxy-3-quinolinecarboxylate 2HCl hydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce various tropane derivatives.
Aplicaciones Científicas De Investigación
endo-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)4-hydroxy-3-quinolinecarboxylate 2HCl hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of endo-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)4-hydroxy-3-quinolinecarboxylate 2HCl hydrate involves its interaction with specific molecular targets and pathways. This compound is known to interact with neurotransmitter receptors, modulating their activity and influencing various physiological processes . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to endo-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)4-hydroxy-3-quinolinecarboxylate 2HCl hydrate include:
Atropine: A well-known tropane alkaloid with similar structural features.
Hyoscyamine: Another tropane alkaloid with comparable biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the 8-azabicyclo[3.2.1]octane scaffold with a quinolinecarboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
147017-64-9 |
|---|---|
Fórmula molecular |
C18H22Cl2N2O3 |
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-oxo-1H-quinoline-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C18H20N2O3.2ClH/c1-20-11-6-7-12(20)9-13(8-11)23-18(22)15-10-19-16-5-3-2-4-14(16)17(15)21;;/h2-5,10-13H,6-9H2,1H3,(H,19,21);2*1H |
Clave InChI |
JLNJEGPSTHDNBG-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C4C3=O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


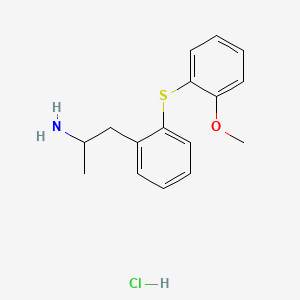
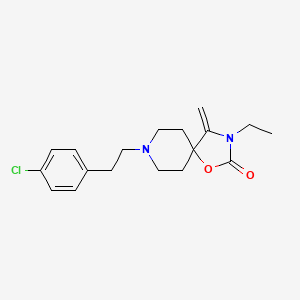


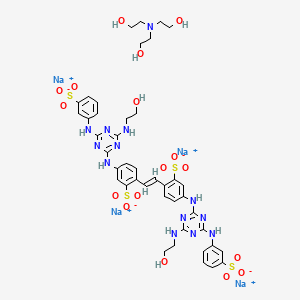
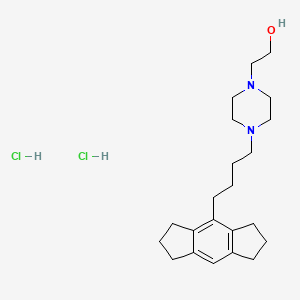
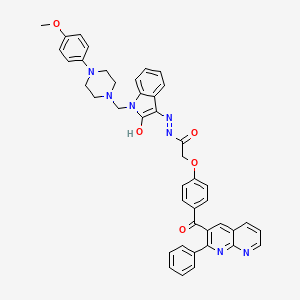
![(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine](/img/structure/B12747954.png)
